Cas no 13434-53-2 (2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl-3-(1-methylpropyl)-)
2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl-3-(1-methylpropyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl-3-(1-methylpropyl)-
- SCHEMBL11332006
- 13434-53-2
- 3-(butan-2-yl)-5-chloro-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- EN300-6496126
-
- Inchi: 1S/C9H13ClN2O2/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14/h5H,4H2,1-3H3,(H,11,14)
- InChI Key: JKKNEWPETSJXPC-UHFFFAOYSA-N
- SMILES: ClC1=C(C)NC(N(C1=O)C(C)CC)=O
Computed Properties
- Exact Mass: 216.0665554g/mol
- Monoisotopic Mass: 216.0665554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 49.4Ų
2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl-3-(1-methylpropyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6496126-0.05g |
3-(butan-2-yl)-5-chloro-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
13434-53-2 | 0.05g |
$162.0 | 2023-05-29 | ||
| Enamine | EN300-6496126-0.1g |
3-(butan-2-yl)-5-chloro-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
13434-53-2 | 0.1g |
$241.0 | 2023-05-29 | ||
| Enamine | EN300-6496126-0.25g |
3-(butan-2-yl)-5-chloro-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
13434-53-2 | 0.25g |
$347.0 | 2023-05-29 | ||
| Enamine | EN300-6496126-0.5g |
3-(butan-2-yl)-5-chloro-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
13434-53-2 | 0.5g |
$546.0 | 2023-05-29 | ||
| Enamine | EN300-6496126-1.0g |
3-(butan-2-yl)-5-chloro-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
13434-53-2 | 1g |
$699.0 | 2023-05-29 | ||
| Enamine | EN300-6496126-2.5g |
3-(butan-2-yl)-5-chloro-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
13434-53-2 | 2.5g |
$1370.0 | 2023-05-29 | ||
| Enamine | EN300-6496126-5.0g |
3-(butan-2-yl)-5-chloro-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
13434-53-2 | 5g |
$2028.0 | 2023-05-29 | ||
| Enamine | EN300-6496126-10.0g |
3-(butan-2-yl)-5-chloro-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
13434-53-2 | 10g |
$3007.0 | 2023-05-29 |
2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl-3-(1-methylpropyl)- Related Literature
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl-3-(1-methylpropyl)-
Professional Introduction to Compound with CAS No. 13434-53-2 and Product Name: 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl-3-(1-methylpropyl)-
The compound identified by the CAS number 13434-53-2 and the product name 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl-3-(1-methylpropyl)- represents a significant molecule in the realm of chemical and pharmaceutical research. This compound belongs to the pyrimidine dione class, a structural motif that has garnered considerable attention due to its diverse biological activities and potential therapeutic applications.
Pyrimidine derivatives are well-documented for their roles in various biological processes, including DNA synthesis and repair. The specific substitution pattern in 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl-3-(1-methylpropyl)-, characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 6-position, along with an isobutyl group at the 3-position, imparts unique chemical and biological properties. These structural features contribute to its reactivity and interaction with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of pyrimidine-based compounds in drug discovery. The structural framework of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl-3-(1-methylpropyl)- allows for selective binding to enzymes and receptors involved in critical metabolic pathways. This has led to its investigation as a potential lead compound in the development of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in oncology research. Pyrimidine derivatives have been extensively studied for their ability to interfere with cancer cell proliferation. The chlorine substituent at the 5-position enhances electrophilicity, enabling interactions with nucleophilic sites on target proteins. This property has been exploited in designing molecules that can modulate kinases and other enzymes implicated in tumor growth.
In vitro studies have demonstrated that 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl-3-(1-methylpropyl)- exhibits inhibitory activity against several key enzymes involved in cancer metabolism. Notably, it has shown promise in suppressing tyrosine kinases, which are often overactive in cancer cells. The methyl and isobutyl groups contribute to steric hindrance around the active site of these enzymes, improving binding affinity and efficacy.
The compound's mechanism of action is further supported by its ability to induce apoptosis in cancer cell lines. Apoptosis is a critical cellular process that eliminates damaged or abnormal cells. By promoting apoptosis while sparing healthy cells, 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl-3-(1-methylpropyl)- offers a promising therapeutic strategy against various types of cancer.
Beyond oncology, this pyrimidine dione has also been explored for its potential in anti-inflammatory applications. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. Studies indicate that 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl-3-(1-methylpropyl)- can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines.
The chlorine substituent plays a pivotal role in this anti-inflammatory activity by facilitating interactions with transcription factors such as NF-κB. By disrupting NF-κB signaling cascades, the compound can reduce the production of pro-inflammatory mediators like TNF-α and IL-6. This makes it a candidate for developing treatments for conditions characterized by excessive inflammation.
In addition to its biological activities, 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl-3-(1-methylpropyl)- has been investigated for its pharmacokinetic properties. Understanding how a compound is absorbed、distributed、metabolized,and excreted (ADME) is crucial for determining its clinical efficacy and safety profile. Preliminary studies suggest that this molecule exhibits favorable solubility and stability,making it suitable for oral administration.
The pharmacokinetic profile also indicates moderate bioavailability,which is essential for achieving therapeutic concentrations at achievable doses。Furthermore,the compound's metabolic pathways have been characterized,providing insights into potential drug-drug interactions。This information is vital for optimizing dosing regimens and ensuring patient safety during clinical trials。
Recent research has also explored synthetic methodologies for producing 2,4(1H、3H)-Pyrimidinedione、5-chloro、6-methyl、3-(1-methylpropyl) efficiently。Green chemistry principles have been incorporated into these synthetic routes,minimizing waste generation and utilizing sustainable reagents。These efforts align with broader trends in pharmaceutical manufacturing aimed at reducing environmental impact while maintaining high yields。
The synthesis involves multi-step reactions,including condensation、chlorination,and alkylation。Each step has been optimized to enhance selectivity and yield。For instance,the use of catalytic methods reduces reliance on stoichiometric reagents,improving overall sustainability。Moreover,the purification process has been refined using techniques such as column chromatography or recrystallization to isolate high-purity material。
Future directions in studying 2、4(1H、3H)—Pyrimidinedione、5—chloro—6—methyl—3—(1—methylpropyl) include exploring its potential as an adjuvant therapy alongside existing treatments。Combination therapies have shown increased efficacy by targeting multiple pathways simultaneously。Additionally,investigating its role in preclinical models will provide further evidence of its therapeutic potential before human trials commence。
The development pipeline for this compound remains dynamic,with ongoing studies aimed at expanding its therapeutic applications beyond oncology and inflammation。Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating laboratory findings into clinical reality。Such partnerships can accelerate progress by leveraging complementary expertise across different disciplines。
13434-53-2 (2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl-3-(1-methylpropyl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)